rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one
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Overview
Description
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with a benzyl group and an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine ring, followed by the introduction of the benzyl and ethoxyphenoxy groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rel-(2R,3R)-3-Methyloxiran-2-ylmethanol: Another compound with a morpholine ring but different substituents.
rel-(2R,3R)-Tartaric Acid Derivatives: Compounds with similar stereochemistry but different functional groups.
Uniqueness
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one (CAS No. 98769-79-0) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₁NO₄
- Molecular Weight : 327.37 g/mol
- IUPAC Name : 6-[[2-(2-ethoxyphenoxy)phenyl]methyl]morpholin-3-one
The compound features a morpholine ring substituted with an ethoxyphenoxy group and a benzyl moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been investigated for its potential roles in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Anticancer Activity :
-
Enantiomeric Resolution :
- Research involving the synthesis of enantiomerically pure forms of related compounds has highlighted the importance of stereochemistry in biological activity. For instance, the (S,S) and (R,R) enantiomers showed different affinities for the norepinephrine transporter, suggesting that the stereochemical configuration can significantly impact biological effects .
- Neurotransmitter Transporter Modulation :
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Preparation of Morpholine Ring : Initial formation of the morpholine structure.
- Nucleophilic Substitution Reactions : Introduction of the benzyl and ethoxyphenoxy groups.
- Optimization Conditions : Reaction conditions such as temperature and solvent are optimized to enhance yield and purity.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
rel-(2R,3R)-3-Methyloxiran-2-ylmethanol | Structure | Anticancer |
rel-(2R,3R)-Tartaric Acid Derivatives | Structure | Antimicrobial |
This compound is distinguished by its specific combination of functional groups, which confer unique chemical properties compared to similar compounds.
Properties
CAS No. |
98769-79-0 |
---|---|
Molecular Formula |
C₁₉H₂₁NO₄ |
Molecular Weight |
327.37 |
Synonyms |
(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; |
Origin of Product |
United States |
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